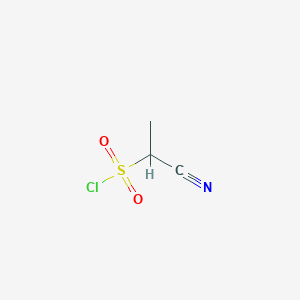
2-(4-Methylphenoxy)ethanethioamide
Übersicht
Beschreibung
“2-(4-Methylphenoxy)ethanethioamide” is a chemical compound with the molecular formula C9H11NOS . It has a molecular weight of 181.25 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenoxy)ethanethioamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) .Physical And Chemical Properties Analysis
“2-(4-Methylphenoxy)ethanethioamide” is a solid substance . It has a melting point of 118-120°C .Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides
Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides, emphasizing their sorption to soil organic matter and iron oxides, which are relevant for environmental contamination and remediation studies (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
Roy (2021) highlighted the significance of 4-Methyl-2,6-diformylphenol (DFP) in developing chemosensors for detecting various analytes, a field that has seen significant advancements and offers opportunities for further research in detection and sensor technologies (Roy, 2021).
Environmental Impact and Treatment
Environmental Occurrence of Novel Brominated Flame Retardants (NBFRs)
Zuiderveen, Slootweg, and de Boer (2020) conducted a review on NBFRs, discussing their occurrence, environmental fate, and toxicity, indicating the need for further research on these persistent environmental pollutants (Zuiderveen, Slootweg, & de Boer, 2020).
Treatment of Pesticide Industry Wastewater
Goodwin et al. (2018) reviewed the treatment options for wastewater produced by the pesticide industry, emphasizing the importance of designing effective treatment processes for contaminants like 2,4-D and other related compounds (Goodwin, Carra, Campo, & Soares, 2018).
Toxicology of 2,4,6-Tribromophenol (TBP)
Koch and Sures (2018) reviewed the environmental concentrations, toxicokinetics, and toxicodynamics of TBP, highlighting its widespread occurrence due to multiple sources and the need for a better understanding of its effects (Koch & Sures, 2018).
Bioactive Compounds and Health Implications
Pharmacological Properties of Thymol
Nagoor Meeran et al. (2017) provided a comprehensive review of the pharmacological properties of Thymol, a compound structurally similar to phenolic compounds, outlining its therapeutic potential against various diseases and the need for further pharmaceutical development (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).
Environmental Concentrations and Toxicology of TBP
Liu and Mabury (2020) summarized the studies on synthetic phenolic antioxidants, highlighting their widespread occurrence in the environment, human exposure, and potential toxicity, urging for future research to understand their long-term effects (Liu & Mabury, 2020).
Sources and Bioactivities of 2,4-Di-Tert-Butylphenol
Zhao et al. (2020) reviewed the natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs, emphasizing their toxic secondary metabolite nature and the necessity to explore their bioactive roles (Zhao, Wang, Lucardi, Su, & Li, 2020).
Chlorogenic Acid (CGA) Pharmacological Review
Naveed et al. (2018) critically reviewed the biological and pharmacological effects of CGA, a phenolic acid, advocating for more research to optimize its biological and pharmacological effects and potential use as a natural safeguard food additive (Naveed et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRKWGZSPJSESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295403 | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)ethanethioamide | |
CAS RN |
35370-83-3 | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)
![2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine](/img/structure/B3370226.png)

![tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B3370235.png)




![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)
![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)